3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step reactions starting from commercially available reagents. The key steps include the formation of the pyrazole ring, the pyrimidine ring, and the benzothiazole ring, followed by their subsequent coupling.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-diketones under reflux conditions.
Formation of Pyrimidine Ring: The pyrimidine ring is typically formed via the reaction of amidines with β-dicarbonyl compounds.
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final compound is obtained by coupling the synthesized heterocyclic rings using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.
Biological Studies: It has been used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid: Another pyrazole derivative with a benzoic acid moiety.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich pyrazole derivative with energetic material applications.
Uniqueness
The uniqueness of 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione lies in its multi-heterocyclic structure, which imparts a combination of chemical reactivity and biological activity not commonly found in simpler compounds .
Properties
Molecular Formula |
C20H21N7O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C20H21N7O2S/c1-14-11-15(2)27(23-14)19-12-18(21-13-22-19)25-7-9-26(10-8-25)20-16-5-3-4-6-17(16)30(28,29)24-20/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
UDOJFJJVVDCRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C |
Origin of Product |
United States |
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